![molecular formula C9H12O B1274288 1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one CAS No. 33241-51-9](/img/structure/B1274288.png)

1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

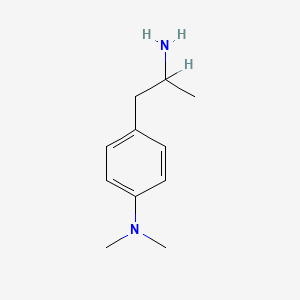

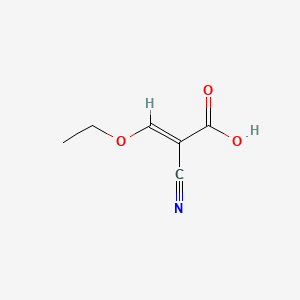

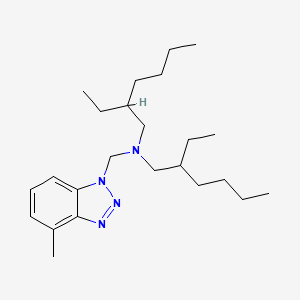

“1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one” is a chemical compound with the CAS Number: 33241-51-9 . It has a molecular weight of 136.19 and its IUPAC name is 1-ethyltricyclo [2.2.1.0~2,6~]heptan-3-one .

Molecular Structure Analysis

The InChI code for “1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one” is 1S/C9H12O/c1-2-9-4-5-3-6 (9)7 (9)8 (5)10/h5-7H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one” is a liquid at room temperature .Scientific Research Applications

Medicine: Targeted Drug Delivery

1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one has potential applications in the development of targeted drug delivery systems. Its unique structure could be utilized to create molecular cages that encapsulate therapeutic agents, releasing them at specific sites within the body to improve efficacy and reduce side effects .

Materials Science: Advanced Polymer Synthesis

In materials science, this compound can serve as a monomer for synthesizing novel polymers with unique properties, such as increased resilience or biodegradability. These polymers could have applications ranging from medical implants to environmentally friendly packaging materials .

Environmental Science: Pollutant Capture

The compound’s cage-like structure may be adapted for capturing pollutants from the environment. It could be incorporated into filtration systems to selectively bind and remove harmful chemical species from water or air, aiding in purification processes .

Analytical Chemistry: Chromatography

In analytical chemistry, 1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one could be used to modify the stationary phases of chromatographic systems. This modification can enhance the separation of complex mixtures by improving the selectivity and stability of the chromatographic column .

Biochemistry: Enzyme Inhibition Studies

Researchers could explore the use of this compound in biochemistry for enzyme inhibition studies. By interacting with active sites of enzymes, it can help in understanding the mechanisms of enzyme action and in the development of new inhibitors for therapeutic purposes .

Pharmacology: Pharmacokinetic Modulation

In pharmacology, the compound might be investigated for its ability to modulate pharmacokinetics of drugs. It could alter the absorption, distribution, metabolism, and excretion (ADME) properties of drugs, potentially leading to improved formulations .

Organic Synthesis: Intermediate for Complex Molecules

Finally, 1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one can act as an intermediate in the synthesis of complex organic molecules. Its rigid structure can be a valuable scaffold for constructing larger, more intricate compounds with specific desired functions .

Safety and Hazards

properties

IUPAC Name |

1-ethyltricyclo[2.2.1.02,6]heptan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-9-4-5-3-6(9)7(9)8(5)10/h5-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJJRQCQJWAHEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC3CC1C2C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397054 |

Source

|

| Record name | 1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one | |

CAS RN |

33241-51-9 |

Source

|

| Record name | 1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride](/img/structure/B1274224.png)